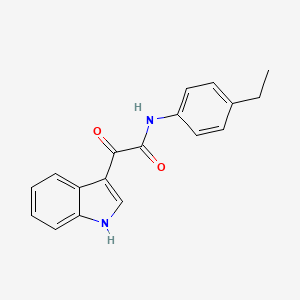

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is also known as H-151, a potent antagonist of the signaling molecule STING in mouse and human cells . It covalently binds to Cys91 of STING, preventing activation via blockade of palmitoylation at Cys91 . It reduces systemic cytokine response in mice treated with the STING agonist 10-carboxymethyl-9-acridanone and showed efficacy in Trex-/- mice .

Molecular Structure Analysis

The molecular formula of “this compound” is C17H17N3O . Its molecular weight is approximately 279.34 .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is soluble in DMSO to >75 mM .Scientific Research Applications

Chemoselective Acetylation and Drug Synthesis

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide serves as a pivotal compound in the synthesis of various pharmacologically active agents. For instance, it plays a significant role in the chemoselective acetylation processes to synthesize intermediates like N-(2-hydroxyphenyl)acetamide, crucial for antimalarial drug development. This acetylation process, utilizing catalysts like Novozym 435, highlights the compound's applicability in creating drugs through kinetically controlled synthesis, offering insights into optimizing conditions for specific acyl donors and reaction parameters for high efficiency and selectivity (Magadum & Yadav, 2018).

Antiallergic Properties

Further research has delved into the antiallergic potential of N-(pyridin-4-yl)-(indol-3-yl)acetamides, showcasing the therapeutic capabilities of structurally similar compounds. A specific focus on N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, for example, demonstrates a 406-fold potency over traditional antiallergic drugs like astemizole in certain assays, indicating strong potential for these compounds in treating allergic responses (Menciu et al., 1999).

Radiosynthesis and Safening Agents

The compound's framework is adaptable for the radiosynthesis of herbicides and safeners, exemplified by the creation of highly specific activity compounds like [phenyl-4-3H]acetochlor. Such applications underscore its versatility in studying the metabolism and action modes of herbicidal agents, aiding in the development of more efficient and targeted agricultural chemicals (Latli & Casida, 1995).

Glutaminase Inhibition for Cancer Therapy

In cancer research, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been synthesized to inhibit glutaminase, a key enzyme in cancer cell metabolism. Derivatives of this compound show promise in this area, offering potential pathways for developing new cancer therapies by targeting metabolic vulnerabilities (Shukla et al., 2012).

Antifungal and Antimicrobial Agents

Its structural analogs have been explored for broad-spectrum antifungal and antimicrobial properties, highlighting the compound's potential as a basis for developing treatments against various pathogenic microorganisms. This includes studies on derivatives effective against Candida species and their application in addressing global health challenges related to fungal infections (Bardiot et al., 2015).

Mechanism of Action

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other indole derivatives, it might interact with various enzymes or receptors, leading to changes in cellular signaling pathways .

Biochemical Pathways

Indole derivatives are known to interact with a wide range of biochemical pathways, including those involved in inflammation, apoptosis, and cell proliferation .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

Based on its structural similarity to other indole derivatives, it might have anti-inflammatory, anti-apoptotic, or anti-proliferative effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide . .

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-12-7-9-13(10-8-12)20-18(22)17(21)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKGJKVQTGKCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2916317.png)

![1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine](/img/structure/B2916318.png)

![5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2916319.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2916326.png)

![2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2916328.png)

![1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2916330.png)

![3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2916331.png)

![2-Chloro-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]acetamide](/img/structure/B2916332.png)

![N-(3-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2916334.png)

![4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916336.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate](/img/structure/B2916340.png)